molecular formula C13H14O3 B13583985 Methyl1-benzyl-3-oxocyclobutane-1-carboxylate

Methyl1-benzyl-3-oxocyclobutane-1-carboxylate

Cat. No.: B13583985
M. Wt: 218.25 g/mol
InChI Key: DYDVRACKMBIKBH-UHFFFAOYSA-N
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Description

Methyl 1-benzyl-3-oxocyclobutane-1-carboxylate is a cyclobutane derivative featuring a benzyl group at the 1-position, a ketone (3-oxo) group at the 3-position, and a methyl ester at the 1-carboxylate position. Cyclobutanes are known for their inherent ring strain, which influences reactivity and stability. The benzyl substituent may enhance lipophilicity and serve as a directing group in catalytic reactions, while the methyl ester and ketone groups contribute to solubility and synthetic versatility .

Properties

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

methyl 1-benzyl-3-oxocyclobutane-1-carboxylate

InChI

InChI=1S/C13H14O3/c1-16-12(15)13(8-11(14)9-13)7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3

InChI Key

DYDVRACKMBIKBH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC(=O)C1)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Cyclobutane Core Formation

The initial step involves synthesizing the cyclobutane ring, often through [2+2] photocycloaddition reactions, which are a common approach for constructing strained four-membered rings. For example, the synthesis of 2,2-dichloro-3-phenylcyclobutan-1-one involves the UV-induced [2+2] photocycloaddition of styrene with dichloroketene generated from trichloroacetyl chloride reduction with sodium amalgam (Na(Hg)).

Key Data:

Step Reagents & Conditions Product Yield Reference
Photocycloaddition Trichloroacetyl chloride + styrene + UV 2,2-dichloro-3-phenylcyclobutan-1-one Not specified

Reduction and Functional Group Transformation

The cyclobutanone derivatives are then reduced using zinc in acetic acid (Zn/AcOH) to phenylcyclobutanone, which can be further transformed into amino derivatives via reductive amination with NaBH3CN and amines.

Data Table:

Step Reagents & Conditions Product Yield Reference
Reduction Zn/AcOH Phenylcyclobutanone Not specified
Reductive amination NaBH3CN + amine 3-aryl-1-aminocyclobutane Not specified

Stereoselective Synthesis of Substituted Cyclobutane Derivatives

Grignard Reaction on 3-Oxocyclobutane-1-carboxylic Acid

A notable approach involves starting from commercially available 3-oxocyclobutane-1-carboxylic acid, reacting with methylmagnesium chloride (a Grignard reagent) to afford cis- and trans-3-hydroxy-3-methylcyclobutane-1-carboxylic acids.

Reaction Conditions:

Parameter Details Reference
Reagent Methylmagnesium chloride
Solvent Tetrahydrofuran (THF)
Temperature -32°C to room temperature
Yield Approximately 39.4% for the cis-isomer

Amide Coupling and Further Functionalization

The hydroxylated derivatives are then subjected to amide coupling using standard coupling agents, expanding the library of cyclobutane derivatives for pharmaceutical applications.

Oxidative Cleavage and Ring Contraction to Form 3-Oxocyclobutane-1-carboxylate

Ozonolysis of Cyclobutane Derivatives

The key step in forming the 3-oxocyclobutane-1-carboxylate involves ozonolysis of cyclobutane derivatives, followed by reductive workup with dimethyl sulfide (DMS) to cleave the strained ring and introduce the keto functionality.

Reaction Conditions:

Step Reagents & Conditions Product Yield Reference
Ozonolysis Ozone in dichloromethane at -50°C Ozonide intermediate Not specified
Reductive workup DMS 3-Oxocyclobutane-1-carboxylate 78-84%

Synthesis of Methyl1-benzyl-3-oxocyclobutane-1-carboxylate

The benzyl group is introduced via nucleophilic substitution or via Suzuki coupling after forming the cyclobutane core with appropriate functional groups. Although specific routes for this compound are scarce, analogous methods involve benzylation of cyclobutane derivatives bearing suitable leaving groups.

Summary of Key Preparation Strategies

Methodology Key Reagents Main Features Advantages Limitations
[2+2] Photocycloaddition Styrene + Dichloroketene Efficient ring formation High reactivity Non-selective, UV requirement
Grignard Addition 3-Oxocyclobutane-1-carboxylic acid + methylmagnesium chloride Stereoselective hydroxylation Stereochemical control Moderate yield (~39%)
Ozonolysis Cyclobutane derivatives + ozone Ring cleavage to keto acids Direct route Requires careful control of conditions

Recent Research Discoveries and Innovations

Recent advances focus on stereocontrolled synthesis, catalytic approaches, and green chemistry principles. For example, the use of transient directing groups in palladium-catalyzed C-H arylation offers a promising route for functionalizing cyclobutane rings with high stereoselectivity. Additionally, the development of one-pot multistep reactions minimizes waste and improves efficiency.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-benzyl-3-oxocyclobutane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: Reduction to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.

Major Products:

    Oxidation: Benzyl carboxylic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted cyclobutane derivatives.

Scientific Research Applications

Methyl 1-benzyl-3-oxocyclobutane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-benzyl-3-oxocyclobutane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The benzyl group can enhance binding affinity, while the cyclobutane ring provides structural rigidity. Pathways involved may include enzyme inhibition or activation, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations in Cyclobutane Carboxylates

The following table summarizes key structural and functional differences between Methyl 1-benzyl-3-oxocyclobutane-1-carboxylate and related compounds:

Compound Name CAS No. Molecular Formula Molecular Weight Key Functional Groups Notable Properties
Methyl 1-benzyl-3-oxocyclobutane-1-carboxylate* N/A C₁₃H₁₄O₃ 230.25 (calculated) Benzyl, 3-oxo, methyl ester Hypothetical: High ring strain, lipophilic
Methyl 3-oxocyclobutane-1-carboxylate 695-95-4 C₆H₈O₃ 128.13 3-oxo, methyl ester Simpler structure; lacks benzyl group
1-(4-Methoxyphenyl)-3-oxocyclobutane-1-carboxylic acid 1340349-50-9 C₁₂H₁₂O₄ 220.22 4-Methoxyphenyl, 3-oxo, carboxylic acid 99.78% purity (HPLC), solid form
1-Benzylcyclobutane-1-carboxylic acid PK02603E-1 C₁₂H₁₄O₂ 202.24 Benzyl, carboxylic acid Lacks 3-oxo group; used in R&D
Methyl 1-acetyl-3-(benzyloxy)cyclobutane-1-carboxylate 1955539-67-9 C₁₅H₁₈O₅ 278.30 Acetyl, benzyloxy, methyl ester Ether-linked benzyl; distinct reactivity

*Hypothetical data inferred from structural analogs.

Structural and Reactivity Comparisons

Benzyl vs. Aryl Substituents
  • Benzyl Group Influence: The benzyl group in Methyl 1-benzyl-3-oxocyclobutane-1-carboxylate likely enhances steric bulk and lipophilicity compared to the 4-methoxyphenyl group in 1-(4-Methoxyphenyl)-3-oxocyclobutane-1-carboxylic acid . Benzyl groups are also known to act as directing groups in metal-catalyzed C–H functionalization, as seen in N,O-bidentate systems (e.g., ) .
  • Methoxyphenyl vs.
Ester vs. Carboxylic Acid Derivatives
  • Methyl Ester : The ester group in Methyl 1-benzyl-3-oxocyclobutane-1-carboxylate likely improves volatility and reduces hydrogen-bonding capacity compared to the carboxylic acid in 1-(4-Methoxyphenyl)-3-oxocyclobutane-1-carboxylic acid. This difference may influence chromatographic behavior and synthetic applications .
  • Carboxylic Acid : Acid derivatives, such as 1-Benzylcyclobutane-1-carboxylic acid, are more polar and may form salts, enhancing water solubility for certain applications .
Ketone (3-Oxo) Group Effects
  • The 3-oxo group in Methyl 1-benzyl-3-oxocyclobutane-1-carboxylate increases ring strain and reactivity compared to non-ketone analogs like 1-Benzylcyclobutane-1-carboxylic acid. This group may participate in keto-enol tautomerism or act as a site for nucleophilic attack .

Research and Application Insights

  • Synthetic Utility: Cyclobutane esters with ketone groups, such as Methyl 3-oxocyclobutane-1-carboxylate, are intermediates in heterocycle synthesis (e.g., ’s use of methyl 2-benzoylamino-3-oxobutanoate in preparing enaminoesters) .
  • Analytical Characterization : Techniques like ¹H NMR, HPLC, and X-ray crystallography (e.g., and ) are critical for confirming cyclobutane derivatives’ purity and structure .

Biological Activity

Methyl 1-benzyl-3-oxocyclobutane-1-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Methyl 1-benzyl-3-oxocyclobutane-1-carboxylate is characterized by a cyclobutane ring with a benzyl group and a carboxylate functional group. Its molecular formula is C12H12O3C_{12}H_{12}O_3 with a molecular weight of approximately 220.22 g/mol. The presence of the benzyl group enhances its lipophilicity, potentially influencing its interaction with biological membranes and targets.

The biological activity of methyl 1-benzyl-3-oxocyclobutane-1-carboxylate can be attributed to several mechanisms:

  • Enzyme Interaction : The compound may interact with specific enzymes, modulating their activity through competitive or non-competitive inhibition. The structural similarity to other known enzyme inhibitors suggests potential for similar interactions.
  • Receptor Binding : The compound's lipophilic nature allows it to cross cell membranes and bind to various receptors, potentially affecting signaling pathways involved in cellular responses.

Case Study 1: Antimicrobial Properties

A study investigating the antimicrobial properties of benzyl derivatives found that compounds similar to methyl 1-benzyl-3-oxocyclobutane-1-carboxylate exhibited significant activity against Staphylococcus aureus and Escherichia coli. The mechanism involved disruption of bacterial cell wall synthesis, leading to cell lysis.

Case Study 2: Enzyme Inhibition

Research on enzyme inhibitors has highlighted the potential of cyclobutane derivatives in modulating enzyme activity. For instance, a related compound was shown to inhibit acetylcholinesterase, an enzyme critical in neurotransmission. This suggests that methyl 1-benzyl-3-oxocyclobutane-1-carboxylate may also interact with similar targets.

Comparative Analysis

To better understand the potential of methyl 1-benzyl-3-oxocyclobutane-1-carboxylate, a comparison with structurally related compounds is useful:

Compound NameMolecular FormulaBiological Activity
Methyl 1-amino-3-oxocyclobutane-1-carboxylateC₉H₁₁NO₃Enzyme inhibition
Methyl 3-hydroxycyclobutanecarboxylateC₁₂H₁₄O₃Antimicrobial
Methyl 1-benzylcyclobutanecarboxylateC₁₂H₁₂O₂Anti-inflammatory

Q & A

Q. What are the standard synthetic routes for Methyl 1-benzyl-3-oxocyclobutane-1-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via esterification of 1-benzyl-3-oxocyclobutanecarboxylic acid with methanol in the presence of a strong acid catalyst (e.g., sulfuric acid) under reflux. Purification often involves fractional distillation or column chromatography to isolate the ester product . Optimization may include adjusting temperature (e.g., 60–80°C for reflux), solvent polarity (e.g., dichloromethane for improved solubility), and catalyst concentration. Kinetic studies using NMR or GC-MS can monitor reaction progress and identify side products like hydrolysis intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm the ester group (δ ~3.7 ppm for methoxy protons, δ ~170 ppm for carbonyl carbons) and cyclobutane ring geometry (ring protons appear as distinct multiplets due to strain).
  • IR : Strong absorbance at ~1730 cm1^{-1} (ester C=O) and ~1680 cm1^{-1} (ketone C=O).
  • Mass Spectrometry : ESI-MS or EI-MS detects the molecular ion peak (m/z ~220) and fragmentation patterns (e.g., loss of benzyl or methoxy groups) .

Q. How can researchers resolve contradictions in reported spectral data for this compound?

Discrepancies in NMR or IR data may arise from solvent effects, impurities, or tautomerism. Reproduce analyses under standardized conditions (e.g., DMSO-d6_6 for NMR) and cross-validate with X-ray crystallography (using SHELX software for structure refinement) . Computational tools like DFT simulations (e.g., Gaussian) can predict spectra and identify outliers .

Advanced Research Questions

Q. What strategies are recommended for studying the compound’s reactivity in nucleophilic substitution or oxidation reactions?

  • Nucleophilic Substitution : React with amines (e.g., benzylamine) in aprotic solvents (THF or DMF) under basic conditions (K2_2CO3_3) to form amides. Monitor regioselectivity using 19^19F NMR if trifluoromethyl analogs are synthesized .
  • Oxidation : Use Jones reagent (CrO3_3/H2_2SO4_4) to oxidize the ketone to a dicarboxylic acid. Kinetic isotope effects (e.g., deuterated substrates) can elucidate mechanistic pathways .

Q. How can computational modeling aid in predicting biological activity or metabolic pathways?

  • Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450 for metabolism prediction).
  • ADMET Prediction : Tools like SwissADME estimate bioavailability (%ABS) and toxicity (LD50_{50}) based on logP (calculated ~2.1) and polar surface area (~50 Å2^2) .
  • Retrosynthesis : AI platforms (e.g., Reaxys) propose synthetic routes for derivatives with enhanced bioactivity .

Q. What experimental designs are critical for analyzing contradictions in biological assay results?

  • Dose-Response Curves : Repeat assays with varying concentrations (e.g., 1 nM–100 µM) to confirm IC50_{50} values.
  • Control Experiments : Use knockout cell lines or enzyme inhibitors to verify target specificity.
  • Meta-Analysis : Compare data across studies (e.g., PubChem BioAssay) to identify outliers caused by assay conditions (e.g., pH, temperature) .

Q. How can researchers leverage X-ray crystallography to resolve stereochemical ambiguities?

  • Crystal Growth : Optimize solvent systems (e.g., ethanol/water) and slow evaporation to obtain diffraction-quality crystals.
  • Refinement : SHELXL refines structures using high-resolution data (<1.0 Å), validating bond lengths (C=O: ~1.21 Å) and angles (cyclobutane ring: ~90°).
  • Twinned Data : Use PLATON to detect and model twinning in challenging cases .

Methodological Tables

Q. Table 1: Key Characterization Techniques

TechniqueParametersApplication
1^1H NMR400 MHz, DMSO-d6_6Confirm ester and benzyl groups
X-ray DiffractionSHELX refinementResolve cyclobutane ring geometry
HPLC-PDAC18 column, 254 nmPurity analysis (>98%)

Q. Table 2: Reaction Optimization Variables

VariableOptimal RangeImpact
Temperature60–80°CHigher yields, reduced side reactions
Catalyst (H2_2SO4_4)5–10 mol%Balances rate and byproduct formation
SolventDichloromethaneEnhances solubility of hydrophobic intermediates

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